
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester is a chemical compound with the molecular formula C13H22BrCl3O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester typically involves the esterification of dodecanoic acid with methanol in the presence of a strong acid catalyst. The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing halogenated compounds.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce dodecanoic acid or its esters .
科学的研究の応用
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
類似化合物との比較
Similar Compounds
Dodecanoic acid, methyl ester: A simpler ester derivative without halogen atoms.
Dodecanoic acid, 10-methyl-, methyl ester: Contains a methyl group instead of halogen atoms.
Lauric acid: The parent compound, a saturated fatty acid without any ester or halogen modifications.
Uniqueness
The bromine and chlorine atoms enhance its reactivity and make it a valuable reagent in organic synthesis and other scientific research applications .
特性
CAS番号 |
65808-38-0 |
|---|---|
分子式 |
C13H22BrCl3O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
methyl 10-bromo-12,12,12-trichlorododecanoate |
InChI |
InChI=1S/C13H22BrCl3O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3 |
InChIキー |
OWOQQLQIQADZRK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


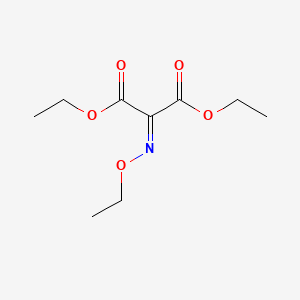

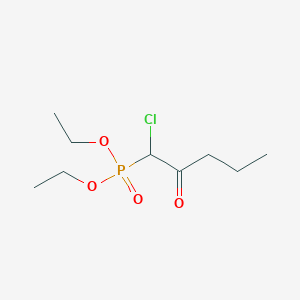
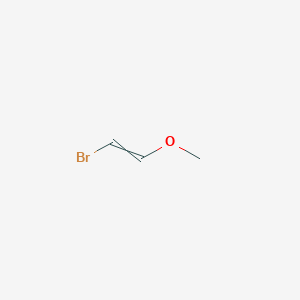

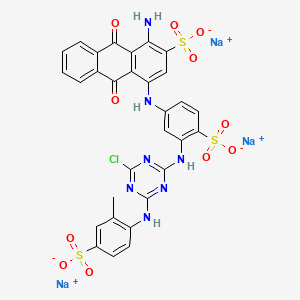
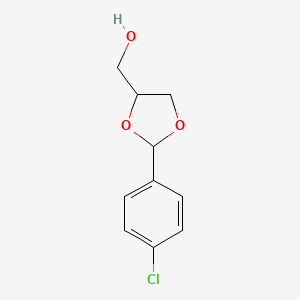
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
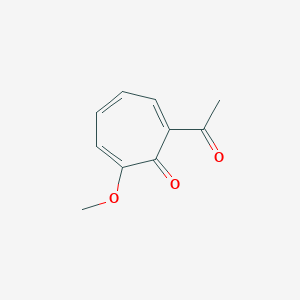
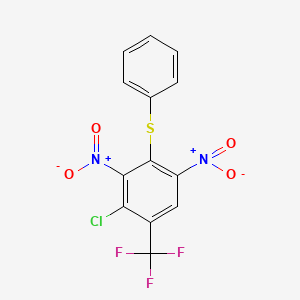
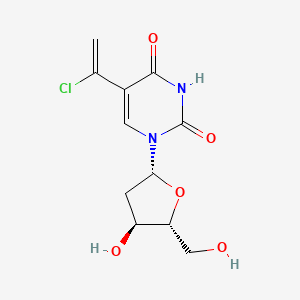
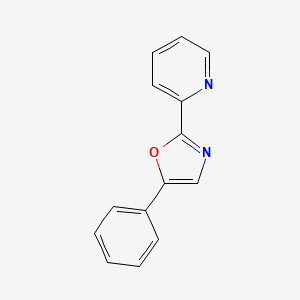

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
